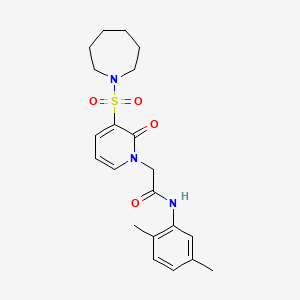![molecular formula C18H21N3O4S B2385299 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251630-98-4](/img/structure/B2385299.png)
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide” is a chemical compound with the molecular formula C18H21N3O4S. It is available for purchase from various scientific supply companies .
Molecular Structure Analysis
The molecular weight of this compound is 375.44 . The molecular formula, C18H21N3O4S, suggests that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur .Scientific Research Applications
Antibacterial Activity
Compounds structurally related to 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide have been synthesized and tested for their antibacterial properties. A study by Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and found them to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Potential
A study by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, which are structurally related to the compound , on hepatocellular carcinoma cell lines. The research indicated significant cytotoxicity and proposed potential for managing hepatocellular carcinoma (Eldeeb et al., 2022).
Anti-inflammatory and Analgesic Properties
In 1984, Stefancich et al. reported the synthesis and testing of related compounds as analgesic and anti-inflammatory agents. One such compound, 1-[4-(pyrrol-1-yl)phenylethyl]piperidine, was identified as the most active substance (Stefancich et al., 1984).
Enzyme Inhibition Studies
A series of N-aryl/aralkyl substituted derivatives of a similar compound were synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These studies by Khalid et al. (2014) showed that most of the synthesized compounds displayed promising activity in inhibiting these enzymes (Khalid et al., 2014).
Antimicrobial Studies
Research by Patel and Agravat (2009) focused on the synthesis of new pyridine derivatives with potential antimicrobial properties. Their study showed that the synthesized compounds possessed considerable antibacterial activity (Patel & Agravat, 2009).
properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHWTSXFHKFQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

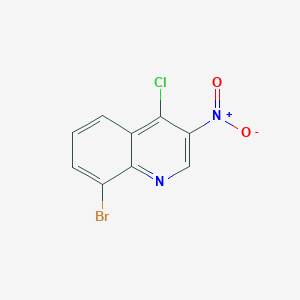
![N-(1,3-benzodioxol-5-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2385218.png)
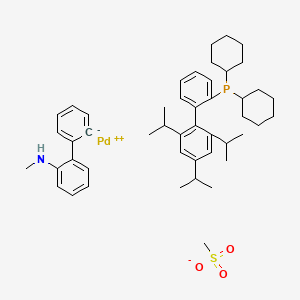
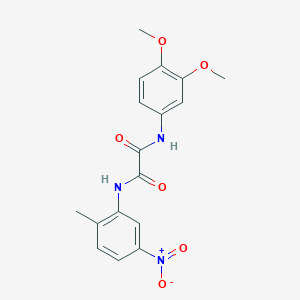
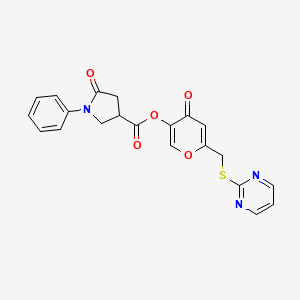
![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)
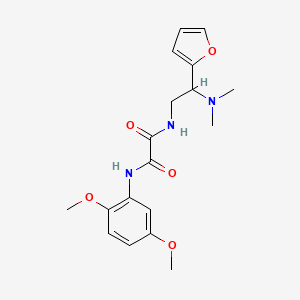
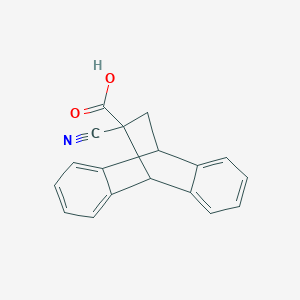
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
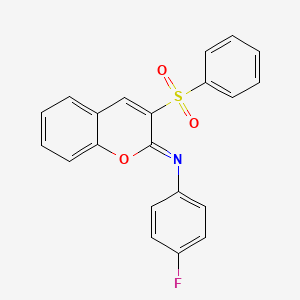
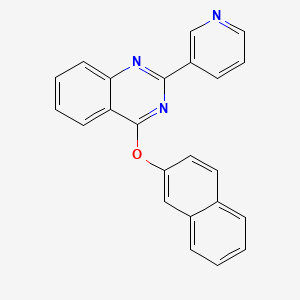
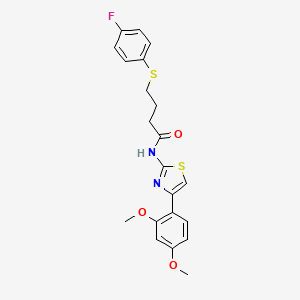
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
